molecular formula C11H16N4O5 B13428907 1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid

1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid

Cat. No.: B13428907
M. Wt: 284.27 g/mol
InChI Key: KWPXOXGXVAHIAT-UHFFFAOYSA-N
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Description

1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxolane ring, an imidazole ring, and a carboxylic acid group, which may contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid typically involves multiple steps, including the formation of the dioxolane ring, the imidazole ring, and the carboxylic acid group. Common synthetic routes may include:

    Formation of the Dioxolane Ring: This step may involve the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Formation of the Imidazole Ring: This step may involve the cyclization of a diamine with a carbonyl compound.

    Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol or the hydrolysis of an ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound may be reduced to form alcohols or amines.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-4-carboxylic Acid: A similar compound with a different position of the carboxylic acid group.

    1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxamide: A similar compound with a carboxamide group instead of a carboxylic acid group.

Uniqueness

1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid is unique due to its specific combination of functional groups and its potential reactivity and bioactivity. This uniqueness may make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N4O5

Molecular Weight

284.27 g/mol

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid

InChI

InChI=1S/C11H16N4O5/c1-12-11(18)14(2)9-8(10(16)17)15(6-13-9)5-7-19-3-4-20-7/h6-7H,3-5H2,1-2H3,(H,12,18)(H,16,17)

InChI Key

KWPXOXGXVAHIAT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=C(N(C=N1)CC2OCCO2)C(=O)O

Origin of Product

United States

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